molecular formula C19H17NO B185222 N-(2,3-dimethylphenyl)naphthalene-1-carboxamide CAS No. 5328-36-9

N-(2,3-dimethylphenyl)naphthalene-1-carboxamide

Cat. No. B185222
CAS RN: 5328-36-9
M. Wt: 275.3 g/mol
InChI Key: RRNCWXSTDRXDDW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)naphthalene-1-carboxamide, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNQ is a redox-active compound that can act as an electron acceptor, and it has been used in a variety of biochemical and physiological studies.

Mechanism Of Action

N-(2,3-dimethylphenyl)naphthalene-1-carboxamide acts as an electron acceptor, accepting electrons from other molecules and undergoing a reduction reaction. This reduction can lead to the formation of reactive oxygen species, which can then cause oxidative damage to cellular components. N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has been shown to induce apoptosis in cancer cells, and it has also been implicated in the regulation of mitochondrial function.

Biochemical And Physiological Effects

N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, the regulation of mitochondrial function, and the activation of cellular signaling pathways. N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has also been shown to have anti-inflammatory effects, and it has been investigated as a potential therapeutic agent for a variety of diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)naphthalene-1-carboxamide in lab experiments is its ability to mimic the effects of reactive oxygen species, which can be difficult to study directly. N-(2,3-dimethylphenyl)naphthalene-1-carboxamide is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, N-(2,3-dimethylphenyl)naphthalene-1-carboxamide can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.

Future Directions

There are a number of potential future directions for research involving N-(2,3-dimethylphenyl)naphthalene-1-carboxamide. One area of interest is the regulation of mitochondrial function, as N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has been shown to affect mitochondrial respiration and ATP production. Another area of interest is the potential therapeutic use of N-(2,3-dimethylphenyl)naphthalene-1-carboxamide, particularly in the treatment of cancer and other diseases characterized by oxidative stress. Finally, there is ongoing research into the molecular mechanisms underlying N-(2,3-dimethylphenyl)naphthalene-1-carboxamide's effects, which may provide insight into new targets for drug development.

Synthesis Methods

N-(2,3-dimethylphenyl)naphthalene-1-carboxamide can be synthesized in a number of ways, but one common method involves the reaction of 2,3-dimethylnaphthalene with phosgene and then treatment with ammonia. This method results in the formation of N-(2,3-dimethylphenyl)naphthalene-1-carboxamide in high yield and purity.

Scientific Research Applications

N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has been used in a wide range of scientific studies, including investigations into oxidative stress, mitochondrial dysfunction, and cellular signaling pathways. N-(2,3-dimethylphenyl)naphthalene-1-carboxamide is particularly useful in studies of redox-active compounds, as it can act as an electron acceptor and mimic the effects of reactive oxygen species.

properties

CAS RN

5328-36-9

Product Name

N-(2,3-dimethylphenyl)naphthalene-1-carboxamide

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C19H17NO/c1-13-7-5-12-18(14(13)2)20-19(21)17-11-6-9-15-8-3-4-10-16(15)17/h3-12H,1-2H3,(H,20,21)

InChI Key

RRNCWXSTDRXDDW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C

Pictograms

Environmental Hazard

Origin of Product

United States

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